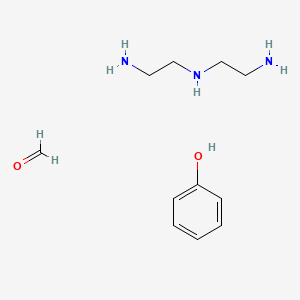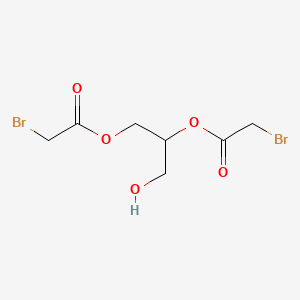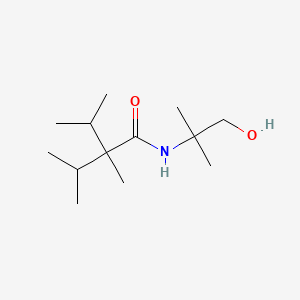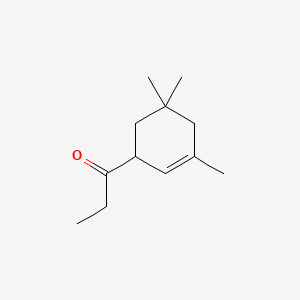
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the European Inventory of Existing Commercial Chemical Substances number 283-345-1 is known as 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one. This compound is a ketone with a cyclohexene ring structure, characterized by its three methyl groups and a propanone side chain. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one can be synthesized through the aldol condensation of isophorone with acetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions. The reaction proceeds as follows:
Step 1: Isophorone reacts with acetone in the presence of a base catalyst.
Step 2: The intermediate product undergoes dehydration to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of coatings, adhesives, and fragrances.
Mechanism of Action
The mechanism of action of 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one can be compared with similar compounds such as:
Isophorone: A related compound with a similar cyclohexene structure but without the propanone side chain.
3,5,5-trimethyl-2-cyclohexen-1-one: Another related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexene ring with three methyl groups and a propanone side chain, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
84604-63-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C12H20O/c1-5-11(13)10-6-9(2)7-12(3,4)8-10/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
KCVALAPENKEXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CC(=C1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


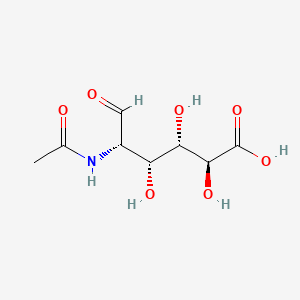
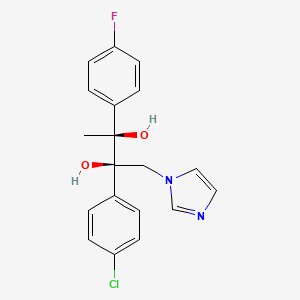
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)
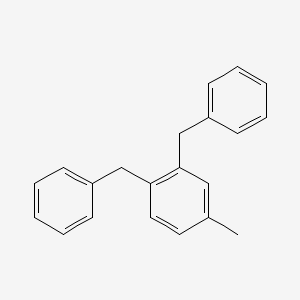
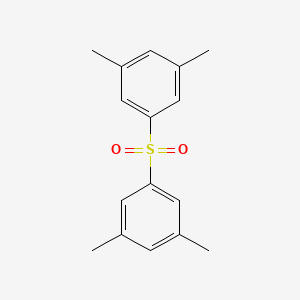
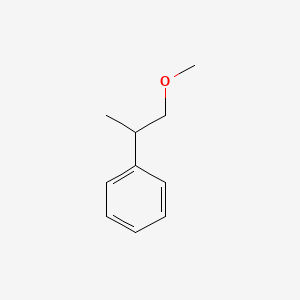

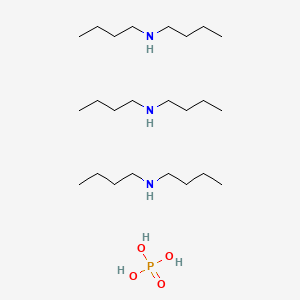
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
